molecular formula C20H27N3O4S B612170 Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester CAS No. 1428535-92-5

Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester

Cat. No. B612170
M. Wt: 405.51
InChI Key: QGYPCQAYENIOOF-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester is involved in various synthetic processes. For instance, its reactivity with different nucleophiles leads to the formation of diverse heterocyclic compounds, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs. This synthesis utilizes substituted 3-hydroxypyrazoles prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, showing the compound's versatility in organic synthesis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
  • Another study highlights the compound's utility in forming esters or amides through reactions with O- or N-nucleophiles. This is evident in the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, showcasing its role in constructing complex molecular structures (Androsov & Neckers, 2007).

Molecular Properties and Electronic Characteristics

  • The compound's electronic properties have been studied, showing significant potential in molecular electronics. For example, derivatives of this compound form self-assembled monolayers on gold, displaying asymmetric current–voltage characteristics attributed to molecular rectification. This suggests potential applications in nanoelectronic devices (Ashwell, Hamilton, & High, 2003).
  • Quantum chemical investigations have explored the molecular properties of related pyrrolidinones. Such studies are crucial for understanding the electronic structure and reactivity, which can be applied in designing new materials and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Applications in Peptide Synthesis

  • The compound's utility in peptide synthesis is notable. For example, its derivatives have been used to investigate asymmetric induction in conjugate additions, leading to high stereoselectivity and good yields. This is significant for synthesizing pharmaceutical intermediates like captopril (Kim, Lee, Hwang, & Kim, 2005).

properties

CAS RN

1428535-92-5

Product Name

Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester

Molecular Formula

C20H27N3O4S

Molecular Weight

405.51

IUPAC Name

S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate

InChI

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1

InChI Key

QGYPCQAYENIOOF-DLBZAZTESA-N

SMILES

CC(SCCCCC[C@H](NC([C@@H](CC1)NC1=O)=O)C(NC2=CC=CC=C2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ST7612AA1;  ST 7612AA1;  ST7612AA1.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
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Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
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Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
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Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
Reactant of Route 5
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
Reactant of Route 6
Reactant of Route 6
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester

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